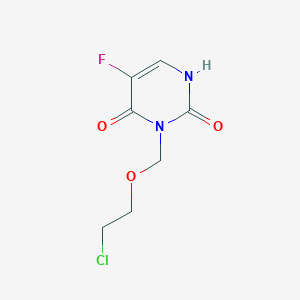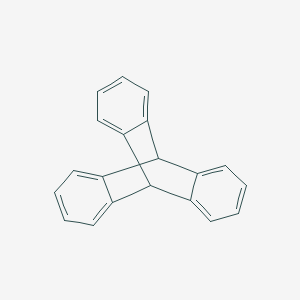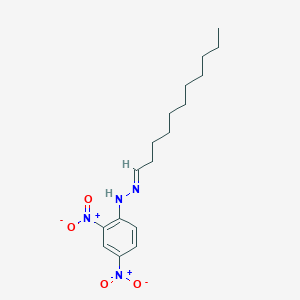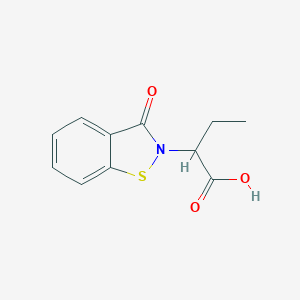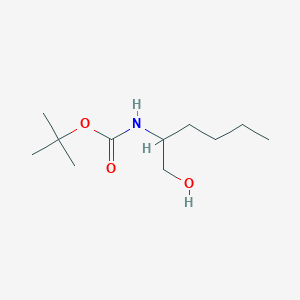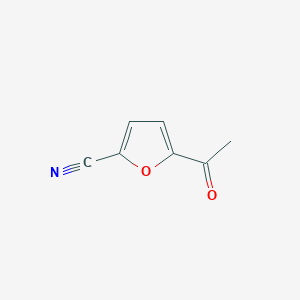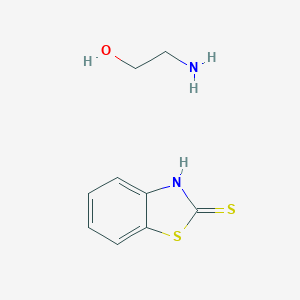
4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- is a chemical compound that belongs to the family of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicine.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- is not fully understood. However, it is believed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis by activating certain signaling pathways in the cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- has been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- in lab experiments is its high potency and specificity. It has been shown to be effective at very low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that it can be difficult to synthesize, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy-. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Another area of research is the development of new synthetic methods that can produce the compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.
In conclusion, 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- is a promising compound that has the potential to be used in a variety of scientific research applications. Its anti-cancer properties, as well as its anti-inflammatory, antioxidant, and neuroprotective effects, make it a valuable tool for researchers. However, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- can be achieved through a series of chemical reactions. One of the most common methods involves the condensation of phenoxyacetic acid with hexyl bromide to form 7-(hexyloxy)phenoxyacetic acid. This intermediate product is then reacted with 4-hydroxycoumarin in the presence of a catalyst to produce the final product.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer cells.
properties
CAS RN |
137460-58-3 |
|---|---|
Product Name |
4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- |
Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7-hexoxy-3-phenoxychromen-4-one |
InChI |
InChI=1S/C21H22O4/c1-2-3-4-8-13-23-17-11-12-18-19(14-17)24-15-20(21(18)22)25-16-9-6-5-7-10-16/h5-7,9-12,14-15H,2-4,8,13H2,1H3 |
InChI Key |
VKVHGBWCULITLM-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |
Other CAS RN |
137460-58-3 |
synonyms |
7-hexoxy-3-phenoxy-chromen-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



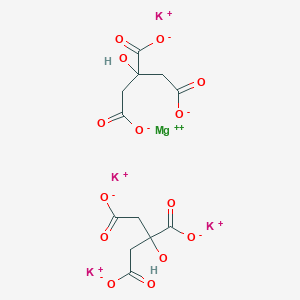

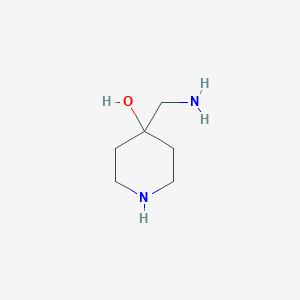
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)

